molecular formula C26H23N3O6 B4872005 ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate

ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate

Cat. No.: B4872005
M. Wt: 473.5 g/mol
InChI Key: GDKGRSWRKCVDDI-KQWNVCNZSA-N
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Description

Ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methylbenzoyl chloride and 4-nitrobenzaldehyde, which are then reacted with appropriate amines and esters under controlled conditions. Common reagents used in these reactions include catalysts like pyridine and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often facilitated by catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium-catalyzed reactions in the presence of ligands like triphenylphosphine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 2-[(4-methylbenzoyl)amino]benzoate: Lacks the nitrophenyl group, resulting in different chemical reactivity and biological activity.

    Methyl 4-[(4-methylbenzoyl)amino]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and interaction with molecular targets.

    Propyl 4-[(4-methylbenzoyl)amino]benzoate: Contains a propyl ester group, which may influence its pharmacokinetic properties.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological behavior.

Properties

IUPAC Name

ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O6/c1-3-35-26(32)20-10-12-21(13-11-20)27-25(31)23(16-18-6-14-22(15-7-18)29(33)34)28-24(30)19-8-4-17(2)5-9-19/h4-16H,3H2,1-2H3,(H,27,31)(H,28,30)/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKGRSWRKCVDDI-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate
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ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate
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ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate
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ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate
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ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate
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ethyl 4-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate

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